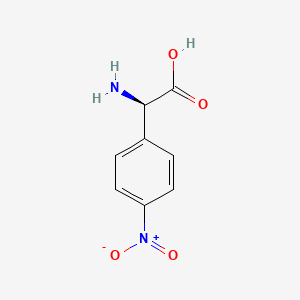

(R)-2-Amino-2-(4-nitrophenyl)acetic acid

Description

BenchChem offers high-quality (R)-2-Amino-2-(4-nitrophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-(4-nitrophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(4-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVDAQWKJUCVHJ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364085 | |

| Record name | (R)-2-Amino-2-(4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336877-75-9 | |

| Record name | (R)-2-Amino-2-(4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Amino-2-(4-nitrophenyl)acetic Acid: A Chiral Keystone for Advanced Synthesis

Introduction

(R)-2-Amino-2-(4-nitrophenyl)acetic acid, a non-proteinogenic α-amino acid, stands as a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its structure is characterized by a stereogenic center at the α-carbon, which is substituted with an amino group, a carboxylic acid, and a 4-nitrophenyl moiety. The precise three-dimensional arrangement of these functional groups makes the enantiomerically pure (R)-form an invaluable precursor for the synthesis of complex, high-value molecules, particularly active pharmaceutical ingredients (APIs). The biological activity of many drugs is intrinsically linked to their stereochemistry; consequently, access to enantiopure synthons like (R)-2-Amino-2-(4-nitrophenyl)acetic acid is a critical requirement for developing safer and more effective therapeutics.[1][2] The presence of the nitro group also offers a versatile chemical handle for further synthetic transformations, enhancing its utility.[3][4]

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, chiral resolution, and key applications of (R)-2-Amino-2-(4-nitrophenyl)acetic acid, designed for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

The defining characteristic of this molecule is its chirality. While many properties are shared with its racemate and (S)-enantiomer, specific identifiers and optical activity are unique. The CAS number 5407-25-0 is most frequently assigned to the racemic mixture but is often used in supplier catalogs to refer to the individual enantiomers as well.[5][6]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2R)-2-amino-2-(4-nitrophenyl)acetic acid | [5] |

| Common Names | (R)-p-Nitrophenylglycine, D-4-Nitrophenylglycine | - |

| CAS Number | 5407-25-0 (Primarily for racemic mixture) | [5][6] |

| Molecular Formula | C₈H₈N₂O₄ | [5] |

| Molecular Weight | 196.16 g/mol | [5] |

| Appearance | Typically an off-white to yellow or pale brown solid | [3] |

| Melting Point | Specific data for the (R)-enantiomer is not readily available in the cited literature. The related compound 4-Nitrophenylacetic acid melts at 153-156°C.[7] Melting points of pure enantiomers often differ from their racemic mixtures. | - |

| Solubility | Expected to be soluble in aqueous acidic and basic solutions. | [1] |

| Specific Optical Rotation ([α]D) | Data not specified in the reviewed sources. As the (R)-enantiomer, it is expected to be levorotatory (a negative rotation value), but this requires experimental verification. | - |

Synthesis and Chiral Resolution: A Two-Stage Approach

The industrial production of enantiomerically pure (R)-2-Amino-2-(4-nitrophenyl)acetic acid is most commonly achieved through a robust, two-stage process: the initial synthesis of the racemic compound followed by a highly specific chiral resolution step.[8] Direct asymmetric synthesis is also possible but often relies on more complex catalysts and conditions.[9]

Stage 1: Synthesis of Racemic (±)-2-Amino-2-(4-nitrophenyl)acetic Acid

A foundational and reliable method for preparing the racemic amino acid is the Strecker synthesis. This classical approach builds the amino acid scaffold from an aldehyde in a one-pot reaction.

Causality of the Strecker Synthesis:

-

Iminium Ion Formation: 4-Nitrobenzaldehyde reacts with an ammonia source (like ammonium chloride) to form a Schiff base, which is protonated to an electrophilic iminium ion.

-

Nucleophilic Attack: A cyanide salt (e.g., sodium cyanide) acts as a nucleophile, attacking the iminium ion to form an α-aminonitrile intermediate. This step creates the new carbon-carbon bond and introduces the nitrogen atom at the α-position.

-

Hydrolysis: The nitrile group of the α-aminonitrile is then subjected to vigorous acid-catalyzed hydrolysis. This two-step process first converts the nitrile to a primary amide and subsequently to the desired carboxylic acid, yielding the final racemic product.

Representative Experimental Protocol (Strecker Synthesis):

-

Reaction Setup: In a glass-lined reactor, charge 4-nitrobenzaldehyde and a suitable solvent such as a methanol/water mixture. Cool the mixture to 0-5°C.

-

Amine and Cyanide Addition: Add a solution of ammonium chloride in water, followed by the slow, subsurface addition of a sodium cyanide solution in water. The temperature must be carefully maintained below 10°C during this exothermic addition to prevent side reactions.

-

Aminonitrile Formation: Stir the resulting slurry at a controlled temperature (e.g., 10-15°C) for several hours to ensure complete formation of the α-aminonitrile intermediate.

-

Hydrolysis: Slowly add concentrated hydrochloric acid to the reaction mixture, managing the exotherm. Heat the mixture to reflux (approx. 80-90°C) and maintain for an extended period (e.g., 12 hours) to drive the complete hydrolysis of the nitrile to the carboxylic acid.

-

Isolation: Cool the reaction mixture. The racemic 2-amino-2-(4-nitrophenyl)acetic acid will precipitate. Isolate the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Stage 2: Chiral Resolution via Diastereomeric Salt Formation

With the racemate in hand, the critical step is to separate the two enantiomers. The most established industrial method is resolution by the formation of diastereomeric salts.[8][10] This technique exploits the fact that while enantiomers have identical physical properties, diastereomers do not.

Principle of Resolution: The racemic amino acid, which is amphoteric, is reacted with an enantiomerically pure chiral resolving agent (either a chiral acid or a chiral base).[8] This reaction forms a pair of diastereomeric salts: [(R)-Acid·(chiral)-Base] and [(S)-Acid·(chiral)-Base]. These salts have different solubilities in a given solvent system, allowing one to be selectively crystallized while the other remains in the mother liquor.[7][10]

Generalized Resolution Protocol:

-

Diastereomeric Salt Formation: Dissolve the racemic amino acid in a suitable hot solvent (e.g., methanol, ethanol, or water). In a separate vessel, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.

-

Crystallization: Add the resolving agent solution to the amino acid solution. Allow the mixture to cool slowly and undisturbed. The less soluble diastereomeric salt will preferentially crystallize. The rate of cooling is a critical parameter that influences crystal size and purity.

-

Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify or basify the solution to break the salt bond. For example, if a chiral acid was used as the resolving agent, adding a base will precipitate the desired amino acid enantiomer, leaving the resolving agent in solution.

-

Final Purification: Filter the pure enantiomer, wash with water, and dry. The enantiomeric purity should be confirmed by chiral HPLC or polarimetry.

Caption: Workflow for the synthesis and resolution of (R)-2-Amino-2-(4-nitrophenyl)acetic acid.

Applications in Drug Development and Advanced Synthesis

The paramount application of (R)-2-Amino-2-(4-nitrophenyl)acetic acid is as a chiral precursor in the synthesis of APIs. The stereochemistry of drug molecules is fundamental to their pharmacological activity, as biological targets like enzymes and receptors are themselves chiral. Often, only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[1][11]

The 4-nitrophenyl motif is a key structural component in several important pharmaceuticals. For instance, the broad-spectrum antibiotic Chloramphenicol features a D-threo-(−)-1-(4'-nitrophenyl)-2-dichloroacetamido-1,3-propanediol backbone. The synthesis of chloramphenicol and its derivatives relies on starting materials containing the p-nitrophenyl group.[4] (R)-2-Amino-2-(4-nitrophenyl)acetic acid serves as a highly valuable starting material for generating novel analogs of such drugs, where the specific (R)-stereochemistry at the α-carbon can be used to control the stereochemistry of subsequent transformations and the final product.

Furthermore, the nitro group itself is a versatile functional group. It can be:

-

Reduced to an amine, providing a site for amide bond formation or further functionalization. This is a common strategy in constructing complex heterocyclic systems.[3]

-

Used as an electron-withdrawing group to activate the phenyl ring for nucleophilic aromatic substitution reactions.

This dual functionality—a defined stereocenter and a modifiable aromatic system—makes it a powerful tool for building molecular complexity in a controlled and predictable manner, essential for modern drug discovery programs.[12]

Safety and Handling

(R)-2-Amino-2-(4-nitrophenyl)acetic acid and its racemic form are classified as hazardous chemicals. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Statements: Based on data for the racemic mixture, the compound is harmful if swallowed and causes serious eye irritation. It may also cause skin and respiratory irritation.[1]

-

Precautionary Measures:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

For complete safety information, consult the latest Safety Data Sheet (SDS) from your supplier.

References

-

PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

-

Wikipedia. (2023, May 22). (2-Nitrophenyl)acetic acid. Retrieved March 7, 2024, from [Link]

-

Wikipedia. (2023, December 29). Chiral resolution. Retrieved March 7, 2024, from [Link]

- Brenna, E., et al. (2014). Enantioselective Synthesis of (R)2Arylpropanenitriles Catalysed by EneReductases in Aqueous Media and in Biphasic Ionic LiquidWa. European Journal of Organic Chemistry, 2014(23), 5038-5044.

- Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908.

-

PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

- Garcia-Muelas, R., et al. (2019). Computational study on the mechanism for the synthesis of the active pharmaceutical ingredients nitrofurantoin and dantrolene in.

- Google Patents. (n.d.). Process for the optical resolution of DL-p-hydroxy-phenylglycine.

-

University of Strathclyde. (n.d.). Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. Retrieved March 7, 2024, from [Link]

-

PubMed. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Retrieved March 7, 2024, from [Link]

-

Taylor & Francis. (n.d.). Chiral resolution – Knowledge and References. Retrieved March 7, 2024, from [Link]

-

PubChem. (n.d.). (R)-2-Amino-2-(4-iodophenyl)acetic acid. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved March 7, 2024, from [Link]

Sources

- 1. 104-03-0|4-Nitrophenylacetic acid|BLD Pharm [bldpharm.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4 | CID 221192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 4-Nitrophenylacetic acid, 99% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. A general, catalytic, and enantioselective synthesis of α-amino acids [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 12. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-Amino-2-(4-nitrophenyl)acetic Acid: Structural Analysis and Synthetic Utility

The following is an in-depth technical guide on the molecular structure, synthesis, and applications of (R)-2-Amino-2-(4-nitrophenyl)acetic acid.

Executive Summary

Reviewer's Note: This guide focuses on the (R)-enantiomer (D-configuration) of 4-nitrophenylglycine, a critical non-proteinogenic amino acid used as a chiral building block in pharmaceutical synthesis.

(R)-2-Amino-2-(4-nitrophenyl)acetic acid (CAS: 336877-75-9 ) is the 4-nitro derivative of D-phenylglycine.[1] It serves as a pivotal intermediate in the synthesis of semi-synthetic antibiotics and peptide mimetics. Its molecular architecture combines a rigid aromatic scaffold with a strongly electron-withdrawing nitro group, imparting unique electronic properties to the

Molecular Structure & Stereochemistry

Chemical Identity

| Property | Detail |

| IUPAC Name | (2R)-2-Amino-2-(4-nitrophenyl)acetic acid |

| Common Synonyms | D-4-Nitrophenylglycine; (R)-4-Nitrophenylglycine |

| CAS Number (R) | 336877-75-9 |

| CAS Number (Racemic) | 5407-25-0 |

| Molecular Formula | C |

| Molecular Weight | 196.16 g/mol |

Stereochemical Assignment (Cahn-Ingold-Prelog)

The absolute configuration is designated as (R) based on the priority of substituents attached to the chiral

-

-NH

(Highest atomic number N) -

-COOH (Carbon bonded to O, O, O)

-

-C

H -

-H (Lowest)

With the hydrogen atom oriented away from the viewer, the sequence 1

Electronic Effects

The para-nitro group is a strong electron-withdrawing group (EWG) with a Hammett constant (

-

Acidity (

-COOH): The EWG stabilizes the carboxylate anion via inductive effects, lowering the pK -

Basicity (

-NH

Synthetic Methodology: Resolution of the Racemate

While asymmetric Strecker synthesis is possible, the industrial standard for high optical purity (>99% ee) involves the enzymatic resolution of the racemic N-acetyl derivative. This method is self-validating due to the high specificity of the Acylase I enzyme.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow from the racemic Strecker product to the isolated (R)-enantiomer.

Caption: Enzymatic resolution pathway converting 4-nitrobenzaldehyde to enantiopure (R)-4-nitrophenylglycine via Acylase I kinetic resolution.

Detailed Experimental Protocol

Objective: Isolation of (R)-2-Amino-2-(4-nitrophenyl)acetic acid from racemic N-acetyl precursor.

Step 1: Preparation of N-Acetyl-DL-4-nitrophenylglycine

-

Dissolve racemic 2-amino-2-(4-nitrophenyl)acetic acid (1.0 eq) in 2M NaOH (2.2 eq).

-

Cool to 0–5 °C. Add acetic anhydride (1.5 eq) dropwise over 30 minutes while maintaining pH > 10 with additional NaOH.

-

Acidify with conc. HCl to pH 2.0 to precipitate the N-acetyl-DL-derivative.

-

Filter, wash with cold water, and dry.

Step 2: Enzymatic Resolution (The Critical Step)

-

Substrate: Dissolve N-Acetyl-DL-derivative in water; adjust pH to 7.5 with dilute LiOH or NH

OH. -

Enzyme: Add Acylase I (from Aspergillus oryzae) or Penicillin G Amidase (depending on specific substrate specificity optimization).

-

Incubation: Incubate at 37 °C for 24–48 hours.

-

Mechanism: The enzyme selectively hydrolyzes the amide bond of the (S)-enantiomer (L-form) , releasing the free L-amino acid. The (R)-enantiomer (D-form) remains as the N-acetyl derivative, which is not a substrate for the enzyme.[2]

Step 3: Separation and Deprotection

-

Isolation of L-Isomer: Acidify the reaction mixture to pH 5.0 (isoelectric point). The free L-4-nitrophenylglycine precipitates. Filter off the solid.

-

Extraction of D-Isomer: The filtrate contains the soluble N-acetyl-(R)-4-nitrophenylglycine. Acidify filtrate to pH 1–2 and extract with ethyl acetate.

-

Hydrolysis: Reflux the ethyl acetate residue in 2M HCl for 2–3 hours to remove the acetyl group.

-

Final Purification: Neutralize to the isoelectric point (pH ~6) to crystallize pure (R)-2-Amino-2-(4-nitrophenyl)acetic acid .

Analytical Characterization

To validate the structure and purity of the synthesized compound, the following spectral data are expected:

| Technique | Expected Signal Characteristics | Structural Insight |

| Confirms para-substitution pattern and intact | ||

| IR Spectroscopy | ~1520 cm | Verifies presence of nitro group and zwitterionic amino acid form. |

| Specific Rotation | Confirms enantiomeric purity (compare to lit. value for D-isomer). |

Applications in Drug Development

The (R)-4-nitrophenylglycine scaffold is rarely the final drug; rather, it is a high-value chiral precursor .

Reduction to (R)-4-Aminophenylglycine

The primary utility is the reduction of the nitro group (H

-

Novel Cephalosporins: Modifications at the C-7 position of the cephem nucleus to enhance activity against Gram-negative bacteria.

-

Peptide Mimetics: Used as a rigid, chiral linker in peptidomimetic drugs where the distance between the backbone and the aromatic amine is critical for receptor binding.

Chiral Auxiliary

Due to the steric bulk of the nitrophenyl group and the rigidity of the phenyl ring, this molecule is used to induce stereoselectivity in subsequent synthetic steps, such as alkylations or aldol condensations, before being cleaved or modified.

References

-

Chemical Identity & CAS: National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 221192, 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]

- Enzymatic Resolution Methodology: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Foundational text on Acylase I resolution of amino acids).

- Stereochemical Assignment: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. (Defines CIP priority rules for D/L and R/S assignment).

-

Physical Properties: ChemSrc. (2025). (R)-2-Amino-2-(4-nitrophenyl)acetic acid CAS 336877-75-9.[1][6] Retrieved from [Link]

Sources

- 1. wakschem.com [wakschem.com]

- 2. benchchem.com [benchchem.com]

- 3. Glycine, N-(4-nitrophenyl)- | C8H8N2O4 | CID 12095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 5. (R)-2-AMINO-2-(4-NITROPHENYL)ACETIC ACID | CAS#:336877-75-9 | Chemsrc [chemsrc.com]

- 6. R-4-Nitro-Phenylglycine [336877-75-9] | Chemsigma [chemsigma.com]

Spectroscopic data of (R)-2-Amino-2-(4-nitrophenyl)acetic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-2-(4-nitrophenyl)acetic acid

Executive Summary

(R)-2-Amino-2-(4-nitrophenyl)acetic acid (often referred to as D-4-nitrophenylglycine) is a highly valuable unnatural chiral amino acid utilized extensively as a building block in the synthesis of semi-synthetic

This whitepaper provides a comprehensive, causality-driven framework for the spectroscopic elucidation of this compound. By moving beyond mere data listing, we dissect the electronic and spatial reasons behind the observed spectral phenomena—specifically, the profound electron-withdrawing effects of the para-nitro group and the zwitterionic behavior of the amino acid backbone.

Electronic Causality and Structural Dynamics

The spectroscopic profile of (R)-2-Amino-2-(4-nitrophenyl)acetic acid is governed by two primary structural features:

-

The Zwitterionic Core : Like all amino acids, this compound exists as a zwitterion (inner salt) in the solid state and in neutral aqueous solutions. The presence of the protonated amine (

) and deprotonated carboxylate ( -

The para-Nitro Chromophore : The

group exerts a powerful electron-withdrawing effect via both resonance (

Multi-modal spectroscopic workflow for structural and chiral validation.

Quantitative Spectroscopic Data

To facilitate rapid reference and cross-validation during laboratory analysis, the expected spectroscopic parameters are synthesized into the tables below.

Table 1: High-Resolution NMR Assignments (400 MHz for H, 100 MHz for C, in )

Note: The addition of DCl is critical. It protonates the carboxylate, breaking the zwitterionic network to ensure sharp, highly resolved peaks[2].

| Nucleus | Chemical Shift ( | Multiplicity & Coupling ( | Integration | Assignment / Causality |

| 8.25 | Doublet ( | 2H | Aromatic ortho to | |

| 7.65 | Doublet ( | 2H | Aromatic meta to | |

| 5.30 | Singlet | 1H | Chiral | |

| 170.5 | Singlet | 1C | Carboxylic acid carbonyl ( | |

| 148.0 | Singlet | 1C | Aromatic C4 (Attached to | |

| 140.5 | Singlet | 1C | Aromatic C1 (Attached to chiral center). | |

| 129.0 | Singlet | 2C | Aromatic C2, C6. | |

| 124.5 | Singlet | 2C | Aromatic C3, C5. | |

| 56.5 | Singlet | 1C | Chiral |

Table 2: FT-IR Vibrational Frequencies (ATR, Solid State)

| Wavenumber (cm | Intensity | Vibrational Mode | Diagnostic Significance |

| 3300 – 2800 | Broad, Strong | N-H and O-H stretch | Indicates the presence of the |

| 1610 | Strong | Asymmetric | Confirms the zwitterionic solid-state form. |

| 1520 | Very Strong | Asymmetric | Primary diagnostic band for the para-nitro substitution. |

| 1345 | Strong | Symmetric | Secondary diagnostic band for the nitro group. |

Table 3: HRMS (ESI+) Fragmentation Data

| Ion Species | Exact Mass ( | Relative Abundance | Causality of Formation |

| 197.0557 | 100% (Base Peak) | Protonation of the basic | |

| 151.0504 | 45% | Characteristic neutral loss of formic acid/carboxyl radical, common in |

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the protocols used to acquire this data must be self-validating. A self-validating system contains internal controls that automatically flag experimental artifacts or degradation.

Protocol 1: Zwitterion-Optimized NMR Acquisition

Objective: Obtain sharp, fully resolved resonances free of zwitterionic broadening and intermediate exchange artifacts.

Causality: Amino acids often exhibit poor solubility and broad NMR lines in neutral

Step-by-Step Workflow:

-

Weigh precisely 15 mg of (R)-2-Amino-2-(4-nitrophenyl)acetic acid into a clean glass vial.

-

Add 0.6 mL of Deuterium Oxide (

). Observation: The compound will likely form a cloudy suspension. -

Add 10–15

L of concentrated Deuterium Chloride (DCl, 35% in -

Transfer the solution to a 5 mm precision NMR tube.

-

Acquire

H NMR at 400 MHz (16 scans, relaxation delay 2.0 s) and -

Process the Free Induction Decay (FID) using a 0.3 Hz exponential line broadening function for

H to optimize the signal-to-noise ratio without sacrificing peak resolution.

Protocol 2: Self-Validating Chiral Purity Determination (HPLC-CD)

Objective: Simultaneously determine chemical purity and enantiomeric excess (

Step-by-Step Workflow:

-

Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1 v/v/v). Note: TFA is critical to suppress the ionization of the carboxylic acid, preventing peak tailing on the chiral stationary phase.

-

Standard Preparation: Dissolve 1 mg of racemic (DL)-2-Amino-2-(4-nitrophenyl)acetic acid in 1 mL of the mobile phase.

-

Sample Preparation: Dissolve 1 mg of the synthesized (R)-enantiomer in 1 mL of the mobile phase.

-

System Suitability (Self-Validation): Inject the racemate onto a Daicel Chiralpak IC column. Verify baseline resolution (

) of the two enantiomers using UV detection at 254 nm. The inline CD detector must show a positive peak and a negative peak of equal area, validating that the detector is actively sensing chirality. -

Sample Analysis: Inject the (R)-enantiomer sample. Confirm that the retention time matches the designated (R)-peak from the racemate trace. The CD signal must display the correct sign of the Cotton effect corresponding to the D-configuration. Calculate the

based on the UV peak area integration.

Self-validating chiral HPLC-CD protocol ensuring enantiomeric purity.

References

-

PubChem. "2-Amino-2-(4-nitrophenyl)acetic acid". National Center for Biotechnology Information. URL:[Link]

-

Journal of the American Chemical Society. "Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives via Allylic Amination and [2,3]-Sigmatropic Rearrangement". ACS Publications. URL:[Link]

-

Steelyard Analytics. "13C NMR analysis of peptides and amino acids". Steelyard Analytics, Inc. URL:[Link]

Sources

Physical Characteristics of 2-Amino-2-(4-nitrophenyl)acetic acid

Executive Summary

2-Amino-2-(4-nitrophenyl)acetic acid (commonly known as 4-Nitrophenylglycine ) is a non-proteinogenic amino acid derivative characterized by a phenylglycine backbone substituted with a nitro group at the para position. It serves as a critical chiral building block in the synthesis of semi-synthetic antibiotics, enzyme inhibitors, and complex peptidomimetics.

This guide provides a rigorous technical analysis of its physicochemical properties, spectral characteristics, and handling protocols, designed to support experimental reproducibility and rational drug design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists primarily as a zwitterion in the solid state, a property that dictates its high melting point and solubility profile.

Core Data Table

| Property | Value / Description |

| IUPAC Name | 2-Amino-2-(4-nitrophenyl)acetic acid |

| Common Name | 4-Nitrophenylglycine |

| CAS Number | 5407-25-0 (Racemic), 336877-66-8 (L-Isomer) |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Appearance | Pale yellow to orange crystalline powder |

| Melting Point | >250 °C (Decomposes); Note: Zwitterionic amino acids typically decompose before melting.[1] |

| Predicted pKa values | pKa₁ (COOH): ~1.8 |

| Isoelectric Point (pI) | ~4.65 (Estimated) |

| Solubility | Soluble in dilute acid (HCl) and base (NaOH); sparingly soluble in neutral water; soluble in DMSO, DMF. |

Structural Analysis

The 4-nitro group is a strong electron-withdrawing group (EWG). This significantly impacts the acidity of the ammonium group compared to unsubstituted phenylglycine.

-

Acidity (COOH): The EWG effect stabilizes the carboxylate anion, slightly lowering pKa₁.

-

Basicity (NH₂): The EWG effect pulls electron density from the aromatic ring, and inductively from the alpha-carbon, making the amino group less basic (lower pKa₂) than in phenylalanine or phenylglycine.

Diagram: Zwitterionic Equilibrium & Structure

The following diagram illustrates the equilibrium between the non-ionized and zwitterionic forms, which is pH-dependent.

Caption: pH-dependent ionization states of 4-nitrophenylglycine. The zwitterionic form dominates at neutral pH, driving its low solubility in water.

Spectroscopic Characterization

Accurate identification requires analyzing the specific spectral fingerprints resulting from the para-substituted aromatic system.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred due to solubility)

-

¹H NMR (400 MHz):

-

δ ~8.25 ppm (d, 2H, J = 8.5 Hz): Aromatic protons ortho to the nitro group. Deshielded significantly by the nitro group.

-

δ ~7.70 ppm (d, 2H, J = 8.5 Hz): Aromatic protons meta to the nitro group (closer to the glycine chain).

-

δ ~5.10 ppm (s, 1H): Alpha-proton (CH). This may appear as a broad singlet or doublet if coupling to NH₃⁺ is preserved.

-

δ ~8-9 ppm (br s): Ammonium protons (NH₃⁺), exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl (C=O): ~170 ppm.

-

Aromatic C-NO₂: ~148 ppm.

-

Aromatic C-CH: ~140 ppm.

-

Alpha-Carbon: ~55-60 ppm.

-

Infrared Spectroscopy (FT-IR)

-

Nitro Stretches: Strong bands at 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric).

-

Carboxylate/Carbonyl: Broad band ~1600-1740 cm⁻¹ (depending on zwitterionic state).

-

Amine/Ammonium: Broad absorption 2800-3200 cm⁻¹.

Mass Spectrometry (MS)

-

Ionization: ESI (Positive Mode)

-

Molecular Ion: [M+H]⁺ = 197.06 m/z

-

Fragmentation: Loss of CO₂ (M-44) and NO₂ are common pathways.

Synthesis & Purification Protocols

The synthesis of 4-nitrophenylglycine typically follows the Strecker synthesis pathway or the nitration of phenylglycine (though the latter suffers from regioselectivity issues). The Strecker route is preferred for purity.

Experimental Workflow: Strecker Synthesis

Reaction: 4-Nitrobenzaldehyde + NH₄Cl + NaCN → Aminonitrile → Acid Hydrolysis.

Caption: General workflow for the synthesis of 4-nitrophenylglycine via the Strecker route.

Purification Protocol (Isoelectric Precipitation)

Since the compound is zwitterionic, it exhibits minimum solubility at its isoelectric point (pI).

-

Dissolution: Dissolve the crude hydrochloride salt (obtained from hydrolysis) in a minimum volume of water.

-

Filtration: Filter any insoluble mechanical impurities.

-

Neutralization: Slowly add 2M NaOH or NH₄OH dropwise while monitoring pH.

-

Precipitation: As the pH approaches 4.5 - 5.0 , a yellow precipitate will form.

-

Collection: Cool the mixture to 4°C for 2 hours to maximize yield. Filter the solid under vacuum.[2]

-

Washing: Wash with cold water (to remove inorganic salts) followed by cold ethanol (to remove organic impurities).

-

Drying: Dry in a vacuum oven at 50°C. Warning: Do not overheat, as nitro compounds can be thermally sensitive.

Handling, Stability & Safety

Stability[7]

-

Thermal: Stable at room temperature. Decomposes at high temperatures (>200°C).

-

Light: Nitro compounds are often photosensitive. Store in amber vials to prevent gradual darkening.

-

Hygroscopicity: The hydrochloride salt form is hygroscopic; the free zwitterion is less so but should still be stored in a desiccator.

Safety (E-E-A-T)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Nitro Group Risk: While this specific compound is not explosive, organic nitro compounds should always be treated with caution regarding shock and heat.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work in a fume hood to avoid dust inhalation.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 221192, 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]

-

Clark, J. et al. (2017). Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives. Journal of the American Chemical Society. (Demonstrates utility of 4-nitrophenylglycine esters). Retrieved from [Link][3]

Sources

Biological activity of nitrophenyl-substituted amino acids

An In-depth Technical Guide to the Biological Activity of Nitrophenyl-Substituted Amino Acids

Foreword: From Building Block to Bioactive Powerhouse

In the landscape of modern drug discovery, the humble amino acid remains a cornerstone of innovation. Its intrinsic chirality and versatile functional groups—the amine and the carboxylic acid—provide a scaffold ripe for chemical modification. The strategic derivatization of amino acids has unlocked countless therapeutic avenues, transforming these fundamental units of life into potent, targeted agents.

This guide focuses on a particularly compelling class of derivatives: nitrophenyl-substituted amino acids . The introduction of a nitrophenyl moiety onto an amino acid scaffold is not a trivial alteration. The nitro group, a potent electron-withdrawing entity, fundamentally alters the electronic properties, polarity, and steric profile of the parent molecule.[1] This modification can be considered both a pharmacophore and, in some contexts, a toxicophore, making the study of these compounds a fascinating exercise in medicinal chemistry.[1][2] The nitrophenyl group can enhance interactions with biological targets, modulate pharmacokinetic properties, and serve as a synthetic handle for further elaboration.[3][4]

As a Senior Application Scientist, my objective is to move beyond a simple cataloging of activities. This guide is structured to provide a causal narrative, explaining why these molecules exhibit their potent effects and how we can reliably measure and understand them. We will explore their synthesis, delve into their most significant biological activities—from anticancer to antimicrobial—and provide the detailed experimental frameworks necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals who seek to harness the power of this unique chemical space.

The Chemical Rationale: Why the Nitrophenyl Group?

The decision to incorporate a nitrophenyl group is driven by several key chemical and pharmacological principles:

-

Electronic Modulation: The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry. When attached to an aromatic ring, it significantly lowers the electron density of the ring system through resonance and inductive effects.[1] This electronic "pull" can enhance the binding affinity of the molecule to protein targets, particularly those with electron-rich pockets.

-

Enhanced Reactivity for Synthesis: The electron-deficient nature of the nitrophenyl ring makes it an excellent leaving group. This property is famously exploited in peptide synthesis, where p-nitrophenyl esters of amino acids serve as activated intermediates that react readily with the amino group of another amino acid to form a peptide bond.[5][6]

-

Metabolic Activation: The nitro group can be metabolically reduced in vivo to form nitroso and hydroxylamino intermediates, and ultimately an amino group.[7] This bioreductive activation is a key mechanism of action for many nitroaromatic drugs, as the reactive intermediates can form covalent adducts with cellular macromolecules, leading to cytotoxicity, particularly in the hypoxic environments of tumors or certain microbial infections.[2][8]

-

Hydrogen Bonding Potential: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional points of interaction with biological receptors and enzymes, thereby increasing binding specificity and potency.

Key Biological Activities & Mechanisms of Action

Nitrophenyl-substituted amino acids have demonstrated a remarkable breadth of biological activities. We will explore the most prominent of these, focusing on the underlying mechanisms and supporting data.

Anticancer Activity

The search for novel chemotherapeutics has identified nitrophenyl-amino acid derivatives as a promising class of compounds with potent antiproliferative and pro-apoptotic effects.

Field Insights: Prolinamides and Naphthanilides

Research has shown that specific structural motifs are particularly effective. For instance, N-(4′-nitrophenyl)-l-prolinamides have demonstrated significant cytotoxicity against a panel of human cancer cell lines, including lung (A549), colon (HCT-116), and gastric (SGC7901) cancers.[3] In some cases, these compounds exhibited greater potency than the clinical standard, 5-fluorouracil.[3]

Similarly, nitro-substituted hydroxynaphthanilides, which can be considered structural analogs of amino acid derivatives, have shown potent activity. The position of the nitro group is critical; studies indicate that moving the substituent from the ortho- to the para-position can enhance the antiproliferative effect.[9]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

The primary anticancer mechanism for many of these compounds is the induction of programmed cell death, or apoptosis. Potent derivatives such as 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide have been shown to induce cell cycle arrest in the G1 phase.[9] This arrest is associated with the downregulation of key regulatory proteins like cyclin E1, which prevents the cell from progressing to the DNA synthesis (S) phase.[9] Following G1 arrest, the cells are shunted towards the apoptotic pathway, leading to their systematic elimination without inducing an inflammatory response.

Data Presentation: In Vitro Cytotoxicity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Compound 2 | THP-1 (Leukemia) | 3.06 | [9] |

| Compound 2 | MCF-7 (Breast) | 4.61 | [9] |

| Compound 6 | THP-1 (Leukemia) | 5.80 | [9] |

| Compound 6 | MCF-7 (Breast) | 5.23 | [9] |

| Compound 3 | THP-1 (Leukemia) | 1.05 | [9] |

| Compound 3 | MCF-7 (Breast) | 1.65 | [9] |

| Table 1: IC50 values of selected nitro-substituted hydroxynaphthanilides against human cancer cell lines. Compound 2: 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide; Compound 6: 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide. |

Visualizing the Mechanism: Apoptosis Signaling Pathway

A typical workflow for screening a library of compounds for antimicrobial activity.

Synthesis and Structure-Activity Relationships (SAR)

Understanding how to synthesize these molecules and how subtle structural changes impact their biological activity is crucial for rational drug design.

General Synthesis Route

A common and effective method for synthesizing N-aryl amino acids is through a nucleophilic aromatic substitution reaction.

Visualizing the Synthesis: General Workflow

A general two-step synthesis for N-(4'-nitrophenyl)-amino acid amides.

This process typically involves reacting a halo-substituted nitrobenzene (e.g., p-fluoronitrobenzene) with an amino acid in an aqueous-alcoholic solution under basic conditions. [10]The resulting N-aryl amino acid can then be further modified, for example, by converting the carboxylic acid to an amide to produce prolinamides, which have shown potent anticancer activity. [3]

Future Perspectives and Conclusion

Nitrophenyl-substituted amino acids represent a versatile and potent class of bioactive molecules. Their demonstrated efficacy in oncology and infectious disease positions them as valuable scaffolds for future drug development. Key areas for future research include:

-

Improving Selectivity: Enhancing the therapeutic index by designing derivatives that are selectively toxic to cancer cells or microbes while sparing host cells.

-

Exploring New Therapeutic Areas: Investigating their potential in other areas, such as anti-inflammatory or neurodegenerative diseases, building on initial findings. [11]* Prodrug Strategies: Utilizing the nitro group as a prodrug moiety that is activated specifically in the target microenvironment (e.g., the hypoxic core of a tumor).

References

-

Osinubi, A. D., Izunobi, J. U., Asekun, O. A., Familoni, O. B., & Bao, X. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. RSC Advances, 10(56), 33989–34002. [Link]

-

Verma, S., et al. (2023). Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. RSC Advances. [Link]

-

Osinubi, A. D., Izunobi, J. U., Bao, X., & Familoni, O. B. (2020). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. ResearchGate. [Link]

-

Gomes, P. A. T. M., et al. (2020). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. Molecules, 25(23), 5727. [Link]

-

Li, Y., et al. (2018). Modifying tetramethyl–nitrophenyl–imidazoline with amino acids: design, synthesis, and 3D-QSAR for improving inflammatory pain therapy. Drug Design, Development and Therapy, 12, 1165–1180. [Link]

-

Zemanová, L., et al. (2018). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. International Journal of Molecular Sciences, 19(9), 2530. [Link]

-

Li, Y., et al. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). Pharmaceuticals, 14(6), 564. [Link]

-

Bodanszky, M. (1955). Synthesis of peptides by aminolysis of nitrophenyl esters. Nature, 175, 685. [Link]

-

Zare, M. M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(14), 5530. [Link]

-

ResearchGate. (n.d.). Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents. ResearchGate. [Link]

-

Konda, V. G., et al. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. ResearchGate. [Link]

-

Al-Abdullah, E. S. (2022). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). ResearchGate. [Link]

-

Wieczorek, M., et al. (2019). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Organic Chemistry, 23(16), 1787–1811. [Link]

-

Zhang, Z., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 606. [Link]

-

Sobańska, A. W., & Sobiak, S. (2017). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. BioMed Research International, 2017, 8629831. [Link]

-

Salter, A. M., & Homer, K. A. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Chemistry, 7(1), 1–11. [Link]

-

Ali, M. H. (2019). Qualitative tests of amino acids and proteins and enzyme kinetics. ResearchGate. [Link]

-

Flores-Holguín, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6296. [Link]

-

Nepali, K., & Lee, H.-Y. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(21), 9513–9533. [Link]

-

Sasso, O., et al. (2015). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. PLOS ONE, 10(6), e0128699. [Link]

-

Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Wikipedia. [Link]

-

Al-jedah, J. (n.d.). Lab (1): Qualitative tests of amino acids. Academia.edu. [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. Wikipedia. [Link]

-

Britton, Z. T., et al. (2020). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. [Link]

-

De Lazzari, F., et al. (2023). Neuroprotective actions of a fatty acid nitroalkene in Parkinson's disease. Redox Biology, 62, 102677. [Link]

-

Flores-Holguín, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6296. [Link]

-

Kumar, A., et al. (2021). Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. [Link]

-

Gáspár, A., et al. (2025). A Protocol for Determination of Proteinogenic Amino Acids in Biological Fluids by the High-Speed UHPLC-MS Method. Journal of Separation Science, 48(2), e70089. [Link]

-

Flores-Holguín, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

-

Kaspar, H. (Ed.). (2013). Amino Acid Analysis: Methods and Protocols. ResearchGate. [Link]

-

Baráth, B., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2824. [Link]

-

Yang, L., et al. (2009). Promethazine protects against 3-nitropropionic acid-induced neurotoxicity. Neurobiology of Disease, 36(1), 130–138. [Link]

-

Sankar, S., et al. (2021). Maintenance of the Neuroprotective Function of the Amino Group Blocked Fluorescence-Agmatine. Neurochemical Research, 46, 1228–1239. [Link]

-

Metanox. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Metanox. [Link]

-

Ferriero, D. M., et al. (1995). Neuroprotective effects of NG-nitro-L-arginine in focal stroke in the 7-day old rat. Stroke, 26(4), 649–653. [Link]

-

Sroka, Z., & Cisowski, W. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules, 22(5), 784. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective actions of a fatty acid nitroalkene in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Use of (R)-2-Amino-2-(4-nitrophenyl)acetic acid in asymmetric synthesis

Abstract

(R)-2-Amino-2-(4-nitrophenyl)acetic acid (also known as D-4-nitrophenylglycine) is a critical non-proteinogenic chiral building block.[1] Its utility spans the synthesis of

Introduction & Chemical Properties

The (R)-enantiomer of 4-nitrophenylglycine corresponds to the D-amino acid configuration, a common motif in bacterial cell wall peptidoglycans and antibiotics (e.g., Nocardicins, Vancomycin).[1]

| Property | Data |

| IUPAC Name | (2R)-2-amino-2-(4-nitrophenyl)acetic acid |

| Common Name | D-4-Nitrophenylglycine |

| CAS No. | 2935-35-5 (R-isomer); 5407-25-0 (racemate) |

| Molecular Weight | 196.16 g/mol |

| Chiral Center | C |

| Key Reactivity | Nucleophilic amine; Electrophilic carboxyl; Reducible nitro group |

| Critical Risk | Rapid Racemization in basic media ( |

Mechanistic Insight: The

Protocol: Optical Resolution & Purification

While enzymatic routes (hydantoinase process) are preferred for multi-ton scale, chemical resolution via diastereomeric salt formation remains the gold standard for laboratory and pilot-plant purification (

Workflow Visualization

Figure 1: Classical resolution workflow using (+)-Camphorsulfonic acid to isolate the (R)-enantiomer.[1]

Step-by-Step Procedure

-

Salt Formation: Suspend racemic 2-amino-2-(4-nitrophenyl)acetic acid (100 g, 0.51 mol) in water (800 mL). Add (+)-10-Camphorsulfonic acid (118 g, 0.51 mol).[1]

-

Dissolution: Heat the mixture to 90°C until a clear solution is obtained. If turbidity persists, add small aliquots of Methanol (max 10% v/v).[1]

-

Crystallization: Allow the solution to cool slowly to room temperature over 6 hours. Stirring should be gentle to avoid breaking crystals.

-

Isolation: Filter the white crystalline precipitate. Wash with ice-cold water (2 x 50 mL).[1]

-

Liberation: Resuspend the salt in water (400 mL). Adjust pH to 6.5–7.0 using 2M LiOH or aqueous Ammonia. The free amino acid will precipitate.

-

Drying: Filter and dry in a vacuum oven at 50°C.

-

Validation:

-

Chiral HPLC: Crownpak CR(+) column, pH 1.5 HClO4 (aq). (R)-isomer elutes second.[1]

-

Target Specs:

ee,

-

Application: Synthesis of Chiral Diamines

(R)-4-Nitrophenylglycine is a potent precursor for chiral 1,2-diamines, which are privileged ligands in asymmetric hydrogenation (e.g., Noyori catalysts).[1]

Why this route? The nitro group serves as a "masked" amine. You can establish the chiral center first, reduce the carboxyl group to an alcohol/amine, and then reduce the nitro group. This allows for the differentiation of the two amino groups (e.g., mono-tosylation).

Synthetic Pathway

-

Protection: Convert (R)-AA to the methyl ester hydrochloride.

-

Amide Formation: React with Ammonia or a primary amine to form the amide.

-

Reduction (Step A): Reduce the amide/ester to the amine/alcohol using BH

·THF or LiAlH-

Note: The nitro group may be reduced to the aniline simultaneously if LiAlH

is used without precaution. To keep the nitro group intact, use BH

-

-

Reduction (Step B): Hydrogenation of the nitro group (H

, Pd/C) yields the vicinal diamine.

Critical Handling in Peptide Synthesis (SPPS)

When incorporating (R)-4-nitrophenylglycine into peptides (e.g., Nocardicin analogs), standard Fmoc chemistry fails due to racemization.[1]

The Problem:

Standard coupling uses DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[1] These bases are strong enough to deprotonate the

The Solution (Protocol): Use DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) as the coupling reagent with TMP (2,4,6-Trimethylpyridine/Collidine) as the base.[1]

| Reagent System | Base pKa | Racemization Risk | Yield |

| HBTU / DIPEA | ~10.7 | High (15-40%) | High |

| HATU / NMM | ~7.4 | Moderate (5-10%) | High |

| DEPBT / TMP | ~6.7 | Negligible (<1%) | Good |

Procedure:

-

Dissolve Fmoc-(R)-4-NO

-Phg-OH (1.0 equiv) and DEPBT (1.1 equiv) in DMF.[1] -

Add TMP (2.0 equiv).[1] Do not pre-activate for more than 2 minutes.

-

Couple for 2 hours.

-

Deprotection: Use 0.1 M HOBt in 20% Piperidine/DMF to suppress aspartimide-like side reactions and racemization during Fmoc removal.

Divergent Synthesis Map

Figure 2: Divergent synthetic utility of the (R)-scaffold.

References

-

Optical Resolution Methods: BenchChem Application Notes. "(r)-2-Amino-2-(4-chlorophenyl)acetic acid as a Chiral Resolving Agent." (Analogous protocol adapted for nitro-derivative). Link[1]

-

Racemization in SPPS: Steinauer, R., et al. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis."[1][2] Journal of Peptide Science. (Demonstrates DEPBT/TMP efficacy). Link

-

Nocardicin Biosynthesis: Gunsior, M., et al.[4] "The Biosynthetic Gene Cluster for a Monocyclic

-Lactam Antibiotic, Nocardicin A." Chemistry & Biology, 2004.[4] (Context on p-hydroxyphenylglycine analogs). Link -

Chiral Diamine Synthesis: "Synthesis of Heterocyclic Chiral Diamines..." Scholaris. (Methodology for converting chiral amino acids to diamines).[1] Link

-

Chemical Properties: PubChem CID 221192. "2-Amino-2-(4-nitrophenyl)acetic acid."[1][5][6][7][8] Link[1]

Sources

- 1. Nocardicin A - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. BGC0000395 [mibig.secondarymetabolites.org]

- 5. 2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4 | CID 221192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-(4-amino-2-nitrophenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

Application Notes and Protocols: (R)-2-Amino-2-(4-nitrophenyl)acetic Acid as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: Harnessing the Power of Phenylglycine-Derived Chiral Auxiliaries

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount for the creation of enantiomerically pure molecules, chiral auxiliaries serve as indispensable tools.[1] These molecular scaffolds are temporarily and covalently attached to a prochiral substrate, effectively guiding the stereochemical course of a subsequent reaction to favor the formation of one diastereomer over another. Following the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product, and can often be recovered for reuse.[1]

Among the various classes of chiral auxiliaries, those derived from the readily available and optically pure amino acid (R)-phenylglycine have demonstrated considerable utility. This application note focuses on a specific derivative, (R)-2-Amino-2-(4-nitrophenyl)acetic acid, and its application as a chiral auxiliary. The introduction of a strong electron-withdrawing nitro group at the para-position of the phenyl ring is anticipated to modulate the electronic and steric properties of the auxiliary, potentially influencing its stereodirecting ability and reactivity. While direct literature on the application of (R)-2-Amino-2-(4-nitrophenyl)acetic acid as a chiral auxiliary is emerging, we can draw significant insights from its close and well-studied analogs, (R)-phenylglycine amide and (R)-phenylglycinol, particularly in the context of the asymmetric Strecker synthesis of α-amino acids.

This guide will provide a comprehensive overview of the theoretical basis for using this class of auxiliaries, detailed protocols for their application, and methods for their subsequent removal.

Core Principle: Stereochemical Control via Iminium Ion Conformation

The efficacy of phenylglycine-derived chiral auxiliaries lies in their ability to form a rigid, conformationally biased intermediate, typically an iminium ion. The phenyl group of the auxiliary effectively shields one face of the reactive intermediate, directing the approach of a nucleophile to the opposite, less sterically hindered face. This facial bias is the cornerstone of the high diastereoselectivity observed in reactions employing these auxiliaries.

The presence of a 4-nitro group, as in the case of (R)-2-Amino-2-(4-nitrophenyl)acetic acid, is expected to enhance the electron-withdrawing nature of the phenyl ring. This electronic effect can influence the stability and reactivity of the iminium intermediate, potentially leading to improved reaction rates and selectivities.

Featured Application: Asymmetric Strecker Synthesis of α-Amino Acids

The Strecker synthesis, a three-component reaction between an aldehyde, ammonia (or an amine), and cyanide, is a powerful and atom-economical method for the preparation of α-amino acids. When a chiral amine is used, the reaction can proceed with high diastereoselectivity. (R)-phenylglycine amide, a close analog of our target auxiliary, has been shown to be highly effective in this transformation.[2][3][4][5]

The proposed mechanism involves the formation of a chiral imine between the aldehyde and the chiral auxiliary. Subsequent nucleophilic attack by cyanide on the iminium ion proceeds from the less hindered face, establishing the new stereocenter with a high degree of control.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Auxiliary Amide from (R)-2-Amino-2-(4-nitrophenyl)acetic Acid

While (R)-2-Amino-2-(4-nitrophenyl)acetic acid can be used directly in some applications, its amide derivative is often preferred for the Strecker synthesis, drawing analogy from the successful use of (R)-phenylglycine amide.[2][3][4][5]

Materials:

-

(R)-2-Amino-2-(4-nitrophenyl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia (0.5 M in 1,4-dioxane)

-

Anhydrous diethyl ether

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Acid Chloride Formation: To a suspension of (R)-2-Amino-2-(4-nitrophenyl)acetic acid (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 2 hours, or until the starting material is fully consumed (monitored by TLC).

-

Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of ammonia in dioxane (2.5 eq) dropwise.

-

Work-up: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford (R)-2-Amino-2-(4-nitrophenyl)acetamide.

Protocol 2: Asymmetric Strecker Synthesis of (S)-tert-Leucine using (R)-2-Amino-2-(4-nitrophenyl)acetamide

This protocol is adapted from the highly successful synthesis using (R)-phenylglycine amide.[2][4]

Materials:

-

(R)-2-Amino-2-(4-nitrophenyl)acetamide (as the chiral auxiliary)

-

Pivaldehyde

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (R)-2-Amino-2-(4-nitrophenyl)acetamide (1.0 eq) and pivaldehyde (1.1 eq) in a mixture of methanol and water (e.g., 6:1 v/v).

-

Cyanide Addition: Add a solution of sodium cyanide (1.2 eq) in water dropwise to the reaction mixture at room temperature.

-

Reaction and Crystallization: Stir the reaction mixture at room temperature. The diastereomeric α-amino nitrile product is expected to precipitate from the solution. This in-situ crystallization drives the equilibrium towards the formation of the less soluble diastereomer, a phenomenon known as a crystallization-induced asymmetric transformation.[2][4] Continue stirring for 24-48 hours to maximize the yield of the desired diastereomer.

-

Isolation: Collect the precipitated solid by filtration, wash with cold methanol/water, and dry under vacuum. The product, a diastereomerically enriched α-amino nitrile, can be used in the next step without further purification.

Protocol 3: Hydrolysis of the α-Amino Nitrile and Cleavage of the Chiral Auxiliary

The cleavage of the chiral auxiliary is a critical step to liberate the desired α-amino acid. Given the presence of a nitro group, harsh oxidative conditions should be approached with caution. A strong acid hydrolysis can effectively hydrolyze the nitrile to a carboxylic acid and cleave the auxiliary.

Materials:

-

Diastereomerically enriched α-amino nitrile from Protocol 2

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Hydrolysis and Cleavage: Suspend the α-amino nitrile in 6 M HCl. Heat the mixture at reflux for 6-12 hours, or until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: Cool the reaction mixture to room temperature and extract with diethyl ether to remove the cleaved chiral auxiliary. The aqueous layer contains the hydrochloride salt of the desired amino acid.

-

Isolation of Amino Acid: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (for tert-leucine, this is approximately pH 6) using a suitable base (e.g., NaOH or an ion-exchange resin). The amino acid will precipitate out of solution.

-

Purification: Collect the solid by filtration, wash with cold water, and dry to yield the enantiomerically enriched α-amino acid. The enantiomeric excess (ee) should be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

Data Presentation

The following table presents typical results obtained for the asymmetric Strecker synthesis using (R)-phenylglycine amide as the chiral auxiliary, which serves as a benchmark for the expected performance of its 4-nitro derivative.

| Aldehyde | Diastereomeric Ratio (d.r.) of α-Amino Nitrile | Yield of α-Amino Nitrile (%) | Final Amino Acid | Enantiomeric Excess (ee) (%) | Overall Yield (%) | Reference |

| Pivaldehyde | >99:1 | 76-93 | (S)-tert-Leucine | >98 | 73 | [2][4] |

| 3,4-Dimethoxyphenylacetone | >99:1 | 76 | (S)-α-Methyl-3,4-dimethoxyphenylalanine | Not Reported | Not Reported | [4] |

Visualization of the Synthetic Workflow

Caption: Workflow for the asymmetric synthesis of α-amino acids.

Mechanism of Stereodirection

Caption: Steric hindrance dictates the direction of nucleophilic attack.

Conclusion and Future Outlook

(R)-2-Amino-2-(4-nitrophenyl)acetic acid and its derivatives hold significant promise as effective chiral auxiliaries in asymmetric synthesis. Drawing from the well-established success of (R)-phenylglycine amide in the asymmetric Strecker synthesis, this application note provides a foundational framework for the use of its 4-nitro analog. The electron-withdrawing nature of the nitro group may offer advantages in terms of reaction kinetics and stereoselectivity, a hypothesis that warrants further experimental investigation.

Future work should focus on empirically determining the optimal reaction conditions for the 4-nitro substituted auxiliary and expanding its application to other important C-C bond-forming reactions, such as aldol and Michael additions. Furthermore, a systematic study comparing the efficacy of various electronically-modified phenylglycine-derived auxiliaries would provide valuable insights for the rational design of new and improved chiral controllers.

References

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

-

PrepChem. (n.d.). Synthesis of glycine p-nitrophenyl ester. Retrieved from [Link]

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. University of Groningen Research Portal. [Link]

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124*. [Link]

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Request PDF. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Application Notes: (R)-2-Amino-2-(4-nitrophenyl)acetic Acid in Peptide Synthesis

Introduction: A Versatile Building Block for Advanced Peptide Therapeutics

In the landscape of modern drug discovery and chemical biology, the incorporation of non-canonical amino acids into peptides is a cornerstone strategy for developing next-generation therapeutics.[] These unique building blocks offer medicinal chemists precise control over a peptide's pharmacological properties, including proteolytic stability, receptor selectivity, and pharmacokinetics.[] (R)-2-Amino-2-(4-nitrophenyl)acetic acid, a derivative of phenylglycine, stands out as a particularly valuable non-canonical amino acid.

Its rigid phenylglycine core can impart conformational constraints on the peptide backbone, while the electronically distinct 4-nitro group serves a dual purpose. It can act as a stable, electron-withdrawing moiety to modulate peptide-receptor interactions or serve as a chemical handle for post-synthetic modifications.[2] This guide provides a comprehensive overview and detailed protocols for the effective application of (R)-2-Amino-2-(4-nitrophenyl)acetic acid in solid-phase peptide synthesis (SPPS), targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties and Handling

Understanding the properties of this amino acid derivative is crucial for its successful application. Key data are summarized below.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-2-(4-nitrophenyl)acetic acid | [3] |

| Molecular Formula | C₈H₈N₂O₄ | [3] |

| Molecular Weight | 196.16 g/mol | [3][4] |

| Appearance | Yellow to Pale Brown Crystalline Powder | [5] |

| Purity | Typically >95% | [4] |

| Hazards | Harmful if swallowed, Causes serious eye irritation | [4] |

Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Avoid inhalation of dust.[4]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for incorporating (R)-2-Amino-2-(4-nitrophenyl)acetic acid into a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[7]

Protecting Group Strategy: The Fmoc/tBu Approach

The Fmoc/tBu strategy is the predominant method for SPPS due to its use of milder deprotection conditions compared to the older Boc/Bzl strategy.[8][9]

-

Nα-Protection: The α-amino group of (R)-2-Amino-2-(4-nitrophenyl)acetic acid is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of piperidine in DMF.[10][11]

-

Side-Chain Protection: The 4-nitro group on the phenyl ring is chemically stable and does not require a protecting group during the standard Fmoc-SPPS workflow.

Workflow for Incorporating (R)-p-Nitrophenylglycine in SPPS

The general cycle of SPPS involves repeated steps of deprotection, washing, and coupling to elongate the peptide chain.[12]

Caption: On-resin reduction and functionalization of the nitro side chain.

Protocol 2: On-Resin Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine using tin(II) chloride dihydrate, a common and effective method compatible with solid-phase chemistry. [13] Materials:

-

Peptide-resin containing the (R)-2-Amino-2-(4-nitrophenyl)acetic acid residue

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing Solvents: DMF, DCM

-

Neutralizing Base: 20% (v/v) DIPEA in DMF

Methodology:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30 minutes.

-

-

Reduction Reaction:

-

Prepare a solution of SnCl₂·2H₂O (5-10 eq per nitro group) in DMF. Ensure it is fully dissolved.

-

Drain the DMF from the resin and add the SnCl₂·2H₂O solution.

-

Agitate the reaction mixture at room temperature. The reaction time can vary from 2 to 12 hours. Monitor the reaction for completeness (e.g., by cleaving a small sample and analyzing by LC-MS).

-

Rationale: SnCl₂ is a mild reducing agent capable of selectively reducing aromatic nitro groups to amines without affecting other common functional groups in the peptide. [13]

-

-

Washing and Neutralization:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (5 x 10 mL/g) to remove tin salts.

-

Wash with 20% DIPEA in DMF (2 x 10 mL/g for 5 min each) to neutralize the resin.

-

Wash again with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

-

Rationale: Thorough washing is critical to remove all traces of the reducing agent and byproducts, which could interfere with subsequent steps or the final cleavage.

-

-

Further Steps:

-

The resin, now bearing a peptide with a free aromatic amine, can proceed to a subsequent on-resin functionalization step or to final cleavage.

-

Final Cleavage and Characterization

Once the peptide synthesis and any on-resin modifications are complete, the peptide must be cleaved from the solid support and side-chain protecting groups must be removed.

-

Cleavage: For most standard resins like Wang or Rink Amide, a strong acid cocktail is used. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). [10]The reaction is typically run for 2-3 hours at room temperature.

-

Purification: The crude peptide is precipitated in cold diethyl ether, collected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product's identity and purity must be confirmed. Standard analytical techniques include:

Conclusion

(R)-2-Amino-2-(4-nitrophenyl)acetic acid is a powerful and versatile building block for peptide synthesis. Its straightforward incorporation via standard Fmoc-SPPS protocols and the unique chemical handle provided by the nitro group offer significant opportunities for creating complex, modified peptides. These peptides are valuable tools for probing biological systems and developing novel therapeutics with enhanced properties. [17][18][19]The protocols and workflows described herein provide a robust foundation for researchers to successfully utilize this non-canonical amino acid in their synthetic endeavors.

References

-

Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Coin, I., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 8(11), 2271-2298. Retrieved from [Link]

-

BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221192, 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Terrey, M. J. (2018). C-H Functionalization for the Post-Synthetic Modification of Peptides. Nottingham Trent University. Retrieved from [Link]

-

Terrey, M. J., et al. (2019). Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionalization. Organic Letters, 21(2), 433-436. Retrieved from [Link]

-

Einarsson, S., et al. (1989). Analysis of Peptides and Conjugates by Amino Acid Analysis. Methods in Molecular Biology, 4, 159-170. Retrieved from [Link]

-

Wu, X., et al. (2004). A new homobifunctional p-nitro phenyl ester coupling reagent for the preparation of neoglycoproteins. Carbohydrate Research, 339(16), 2699-2704. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]

-

Kumar, D., et al. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(2), 114-126. Retrieved from [Link]

-

Li, W., et al. (2019). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Accounts of Chemical Research, 52(10), 2879-2891. Retrieved from [Link]

-

Wu, N., et al. (2004). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie International Edition, 43(33), 4331-4335. Retrieved from [Link]

-

Wakamatsu, K., et al. (2018). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. International Journal of Molecular Sciences, 19(11), 3624. Retrieved from [Link]

-

Terrey, M. J., et al. (2019). Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. ResearchGate. Retrieved from [Link]

-

Figshare. (2018, December 13). Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. Retrieved from [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Watson, C. (2024, February 13). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

-

Singh, J., et al. (2002). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 58(38), 7625-7645. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]